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molecular formula C11H11NO4 B8720953 7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid

7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid

Cat. No. B8720953
M. Wt: 221.21 g/mol
InChI Key: QWRDBIQTPLEOCU-UHFFFAOYSA-N
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Patent
US06310107B1

Procedure details

A solution of dimethyl (4-methoxy-2-nitrobenzyl)malonate (19 g) in ethanol (200 ml) was hydrogenated in the presence of 10% palladium-C (2.0 g) at room temperature under one atmosphere of hydrogen for 24 hr. The reaction mixture was further stirred at 80° C. for 24 hr and the catalyst was removed by filtration. The filtrate was concentrated. The residue was dissolved in the combined solvent of THF (250 ml) and methanol (250 ml) and 1 N aqueous sodium hydroxide (126 ml) was added in an ice bath. The reaction mixture was stirred at room temperature for 72 hr and concentrated. The residue was made acidic by adding 1 N aqueous hydrochloric acid and the precipitate was collected by filtration. The crude crystals were washed with acetone to obtain the titled compound (11.7 g).
Name
dimethyl (4-methoxy-2-nitrobenzyl)malonate
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium-C
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][CH:8]([C:13]([O:15]C)=[O:14])[C:9](OC)=[O:10])=[C:5]([N+:19]([O-])=O)[CH:4]=1.[H][H]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:7][CH:8]([C:13]([OH:15])=[O:14])[C:9](=[O:10])[NH:19]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
dimethyl (4-methoxy-2-nitrobenzyl)malonate
Quantity
19 g
Type
reactant
Smiles
COC1=CC(=C(CC(C(=O)OC)C(=O)OC)C=C1)[N+](=O)[O-]
Name
palladium-C
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred at 80° C. for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in the combined solvent of THF (250 ml) and methanol (250 ml) and 1 N aqueous sodium hydroxide (126 ml)
ADDITION
Type
ADDITION
Details
was added in an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 72 hr
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
by adding 1 N aqueous hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
The crude crystals were washed with acetone

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C2CC(C(NC2=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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